molecular formula C8H16O B089490 Octanal CAS No. 124-13-0

Octanal

Cat. No.: B089490
CAS No.: 124-13-0
M. Wt: 128.21 g/mol
InChI Key: NUJGJRNETVAIRJ-UHFFFAOYSA-N
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Description

It belongs to the aldehyde class of compounds and is characterized by a clear, colorless to pale yellow liquid appearance with a pungent, fruity odor reminiscent of citrus peels . Octanal is naturally found in citrus oils and is widely used in the flavor and fragrance industry due to its pleasant scent .

Synthetic Routes and Reaction Conditions:

    Hydroformylation of Heptene: this compound is often synthesized industrially by the hydroformylation of heptene.

    Oxidation of 1-Octanol: Another common method is the oxidation of 1-octanol. .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form octanoic acid.

    Reduction: It can be reduced to 1-octanol.

    Condensation: this compound can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Condensation: Base catalysts like sodium hydroxide are often employed in aldol condensation reactions.

Major Products:

    Octanoic Acid: Formed from the oxidation of this compound.

    1-Octanol: Formed from the reduction of this compound.

    Aldol Products: Formed from condensation reactions.

Mechanism of Action

Target of Action

Octanal, also known as caprylic aldehyde or C8 aldehyde , is an aromatic aldehyde . It primarily targets fungi such as Aspergillus flavus and Penicillium italicum . These fungi are responsible for spoilage in postharvest grains and fruits, respectively .

Mode of Action

This compound interacts with its targets by disrupting their cellular integrity. It dose-dependently inhibits the spore germination and mycelial growth of Aspergillus flavus and Penicillium italicum . This compound damages the morphology of these fungi, causing the loss of cytoplasm and distortion of mycelia . This leads to an increase in membrane permeability, evidenced by the release of cell constituents .

Biochemical Pathways

This compound affects several biochemical pathways in its target organisms. In Aspergillus flavus, this compound disrupts the biosynthesis of unsaturated fatty acids, ATP-binding cassette transporters, amino acid metabolism, and glycerophospholipid metabolism . These disruptions lead to downstream effects such as apoptosis, morphological abnormalities, mitochondrial membrane potential depolarization, intracellular reactive oxygen species accumulation, and DNA fragmentation .

Pharmacokinetics

The temporal profile of efficacy closely matches the plasma concentration of octanoic acid , suggesting that the antifungal activity of this compound may be largely attributed to its metabolite.

Result of Action

The result of this compound’s action is the inhibition of fungal growth. In Aspergillus flavus, this compound treatment leads to irreversible damage to the conidial and mycelial morphology, causing electrolyte leakage due to reduced plasma membrane integrity . In Penicillium italicum and P. digitatum, this compound causes a decrease in total lipid contents of the cells . These changes contribute to the antifungal activity of this compound.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the water content of wet octanol can affect its properties . The octanol-water partition coefficient, a measure of a compound’s lipophilicity, can provide insights into how this compound might behave in different environments . .

Biochemical Analysis

Biochemical Properties

Octanal plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, in a study on disease resistance in harvested citrus fruit, this compound was found to activate the biosynthesis and metabolism of aromatic amino acids . This interaction led to the accumulation of certain plant hormones and phenylpropanoid metabolites, contributing to the resistance response .

Cellular Effects

This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. In the aforementioned study, this compound fumigation was effective in controlling citrus green mold, indicating its influence on cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The study showed that this compound greatly activated the biosynthesis and metabolism of aromatic amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound leads to the accumulation of certain plant hormones and phenylpropanoid metabolites . This indicates the product’s stability and long-term effects on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to effects on metabolic flux or metabolite levels. In the study on citrus fruit, this compound led to the accumulation of certain plant hormones and phenylpropanoid metabolites .

Comparison with Similar Compounds

    Heptanal: Another aldehyde with one less carbon atom.

    Nonanal: An aldehyde with one more carbon atom.

    Decanal: An aldehyde with two more carbon atoms.

Comparison:

    Heptanal: Similar in structure but has a shorter carbon chain, resulting in different physical properties and reactivity.

    Nonanal: Has a longer carbon chain, making it slightly less volatile and with a different odor profile.

    Decanal: Even longer carbon chain, used in similar applications but with distinct physical and chemical properties.

Octanal stands out due to its optimal chain length, which provides a balance between volatility and stability, making it highly valuable in the flavor and fragrance industry .

Properties

IUPAC Name

octanal
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InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3
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InChI Key

NUJGJRNETVAIRJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=O
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Molecular Formula

C8H16O
Record name N-OCTYLALDEHYDE
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DSSTOX Substance ID

DTXSID3021643
Record name Octanal
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Molecular Weight

128.21 g/mol
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Physical Description

N-octylaldehyde is a colorless liquids with a strong fruity odor. Less dense than water and insoluble in water. Flash points 125 °F. Used in making perfumes and flavorings., Liquid, Colorless liquid with a fruity odor; [Hawley], colourless to light yellow liquid/fatty-orange odour
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Record name Octanal
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Record name Octanal
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Boiling Point

171 °C
Record name Octylaldehyde
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Flash Point

125 °F (USCG, 1999), 125 °F (52 °C)
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Solubility

In water, 5.6X10+2 mg/L at 25 °C, In water, <0.01 wt% at 20 °C, Slightly soluble in water, Miscible with alcohol, ether, For more Solubility (Complete) data for Octylaldehyde (7 total), please visit the HSDB record page., 0.56 mg/mL, soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerol, 1ml in 2ml of 70% alcohol (in ethanol)
Record name Octylaldehyde
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Record name Octanal
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Density

0.82 to 0.83 (USCG, 1999), 0.8211 g/cu cm at 20 °C, Density: 0.820-0.830, 0.810-0.830
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Record name Octylaldehyde
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Vapor Pressure

1.18 [mmHg], 0.6 mm Hg at 20 °C
Record name Octylaldehyde
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Color/Form

Colorless liquid, Colorless to light yellow liquid

CAS No.

124-13-0
Record name N-OCTYLALDEHYDE
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Record name Octylaldehyde
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Melting Point

-23 °C, Liquid Molar Volume = 0.15704 cu m/kmol; IG Heat of Formation = -2.8464X10+8 J/kmol; Heat of Fusion at Melting Point = 2.613X10+7 J/kmol
Record name Octylaldehyde
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Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

The foregoing formula may require a solubilizing agent, e.g., the methyl ester of dihydroabietic acid (commercial name: HERCOLYN D® , benzyl benzoate, isopropyl myristate and/or C12 -C14 isoparaffin hydrocarbons.
[Compound]
Name
methyl ester
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0 (± 1) mol
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[Compound]
Name
isoparaffin hydrocarbons
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

3.5 g (15.1 mmol) of trichloroisocyanuric acid, 3.7 g (45.1 mmol) of sodium acetate and 10 mg (0.06 mmol) of TEMPO were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask and the suspension was cooled to (-7)-(-9)° C. while stirring. A solution of 5 g (38.4 mmol) of 1-octanol in 20 ml of methylene chloride was dosed in within 20 minutes, whereupon the mixture was held at (-7)-(-9)° C. for 80 minutes. Thereafter, the reaction had finished. For the working up, the white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.5 g (91%) of octanal, GC content: (98.2%) (area percent).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
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Name
Quantity
10 mg
Type
catalyst
Reaction Step One
Quantity
5 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods IV

Procedure details

To 7.83 g (40.1 mmol) of N-ethylcarbazole in 40 mL of CH2Cl2 are added 5.91 g (42.0 mmol) of benzoyl chloride and 5.88 g (44.1 mmol) of AlCl3. After stirring for 4 h at room temperature, 6.89 g (42.3 mmol) of octanoyl chloride and 5.92 g (44.4 mmol) of AlCl3 are added. This reaction mixture is stirred at room temperature for 4.5 h. Then, the reaction mixture is poured into ice-water. The products are extracted with CH2Cl2. The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine, followed by drying over anhydrous MgSO4. Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent affords 12.7 g of a white solid (74.2%).
Quantity
7.83 g
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reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.2%

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Octanal

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